[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol
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Overview
Description
[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol is a heterocyclic compound that features both pyrazole and oxazole rings. These rings are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a three-component reaction involving hydrazine, an α,β-unsaturated ketone, and a suitable aldehyde . The oxazole ring can be formed through the cyclization of an α-haloketone with an amide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole]: Known for its anti-cancer properties.
[5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole]: Studied for its antimicrobial and antitubercular activities.
Uniqueness
What sets [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol apart is its dual-ring structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
[5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C10H13N3O2/c1-3-13-5-9(7(2)11-13)10-4-8(6-14)12-15-10/h4-5,14H,3,6H2,1-2H3 |
InChI Key |
SVHFLYMVJGHBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NO2)CO |
Origin of Product |
United States |
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